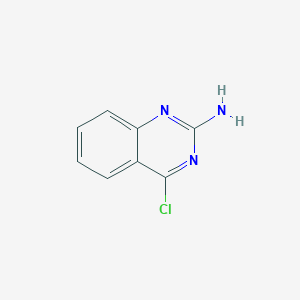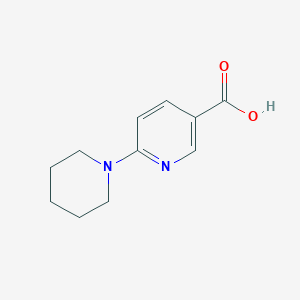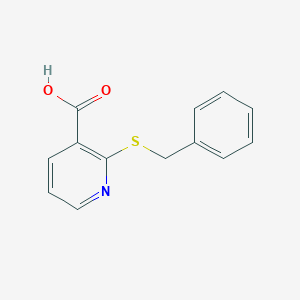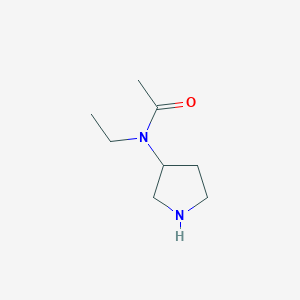
3-(N-Acetyl-N-ethylamino)pyrrolidine
概要
説明
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including structures similar to 3-(N-Acetyl-N-ethylamino)pyrrolidine, often involves multi-step reactions that can yield unexpected products. For instance, a study reported the formation of 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione as an unexpected product in a synthesis starting with o-nitrobenzoyl sarcosine, highlighting the complexity and the intricate nature of synthesizing such compounds (Angelov et al., 2023).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is a key area of interest due to their varied biological activities. Studies involving crystallography and NMR spectroscopy are common for determining the structure of these compounds, providing insight into their 3D conformation and reactivity. For example, the synthesis and structural determination of pyrrolidine-2,3-dione derivatives from specific precursors have been extensively studied, shedding light on the structural versatility of pyrrolidine compounds (Nguyen & Dai, 2023).
Chemical Reactions and Properties
Pyrrolidine derivatives engage in a variety of chemical reactions, influenced by their molecular structure. For instance, Lewis acid-catalyzed reactions have been employed to prepare pyrrolidine and tetrahydroquinoline derivatives, showcasing the reactivity of pyrrolidine structures under specific conditions (Lu & Shi, 2007).
科学的研究の応用
Antibacterial Activity : 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, a compound with a structure related to 3-(N-Acetyl-N-ethylamino)pyrrolidine, showed moderate antibacterial activity against S. aureus and E. coli, suggesting potential for use in antibacterial applications (Angelov et al., 2023).
Pharmacological Interest : Substituted 1H-1-pyrrolylcarboxamides, synthesized from pyrrole compounds like 3-(N-Acetyl-N-ethylamino)pyrrolidine, have been identified as compounds of pharmacological interest. This suggests potential applications in the development of new pharmaceuticals (Bijev et al., 2003).
Dipeptidyl Peptidase IV Inhibition : 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine, a compound structurally similar to 3-(N-Acetyl-N-ethylamino)pyrrolidine, is a potent, selective, and orally bioavailable dipeptidyl peptidase IV (DPP-IV) inhibitor with antihyperglycemic properties. This suggests potential applications in diabetes treatment (Villhauer et al., 2003).
Molecular Conformation Study : The pyrrolidine ring in Ethyl (2E)‐3‐oxo‐2‐(pyrrolidin‐2‐ylidene)butanoate adopts an envelope conformation, indicating the structural and conformational studies of such compounds can be crucial for understanding molecular interactions and designing drugs (Fernandes et al., 2007).
Leukemia Treatment : 5-(methylamino)-, 5-(ethylamino)-, and 5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazones, which might share structural similarities with 3-(N-Acetyl-N-ethylamino)pyrrolidine, are potent inhibitors of ribonucleotide reductase activity and have shown significant antineoplastic activity in vivo against L1210 leukemia (Liu et al., 1996).
Pyrrole Synthesis : Various methods, including catalysis and annulation reactions, have been developed for the synthesis of pyrroles, which is a structural component of 3-(N-Acetyl-N-ethylamino)pyrrolidine. These methods are crucial for the synthesis and application of pyrroles in pharmaceuticals and other industries (Wei & Yoshikai, 2013; Lade & Pawar, 2016).
Ionic Liquid Applications : N-ethyl pyridinium trifluoroacetate, a pyridine derivative, was used for the enzymatic resolution of N-acetyl amino acid esters. This suggests potential applications in biocatalysis and pharmaceutical synthesis (Zhao & Malhotra, 2002).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-ethyl-N-pyrrolidin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-10(7(2)11)8-4-5-9-6-8/h8-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMWGGURJSUYGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCNC1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373324 | |
| Record name | 3-(N-Acetyl-N-ethylamino)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-Acetyl-N-ethylamino)pyrrolidine | |
CAS RN |
115445-29-9 | |
| Record name | 3-(N-Acetyl-N-ethylamino)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(N-Acetyl-N-ethylamino)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



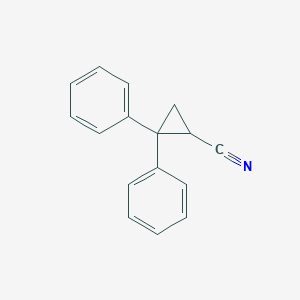
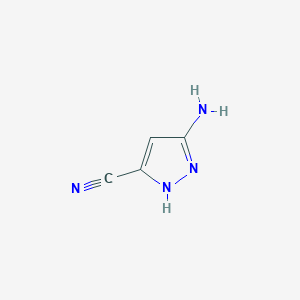
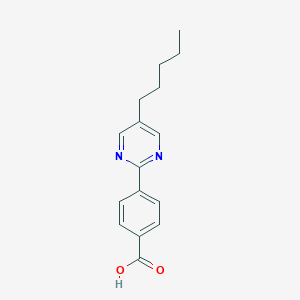
![(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B57376.png)

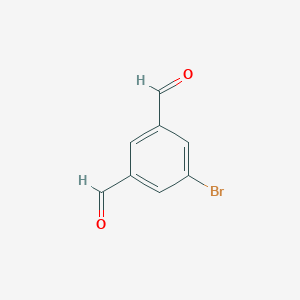
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)](/img/structure/B57382.png)
![Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B57386.png)
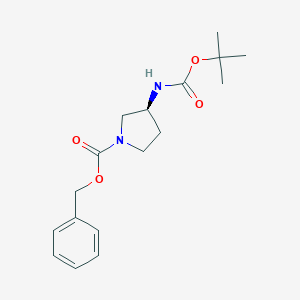
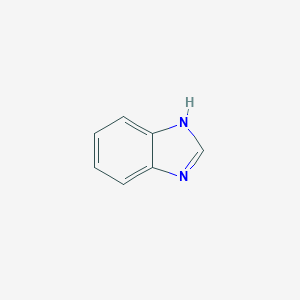
![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)
